Cas no 2229339-08-4 (1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol)

1-Amino-3-(5-chloro-2-nitrophenyl)propan-2-ol is a specialized organic compound featuring a chloro-nitrophenyl group linked to a propan-2-ol backbone with an amino substituent. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring nitroaromatic and amino-alcohol functionalities. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (amino, hydroxyl) groups enhances its reactivity in selective transformations, such as reductive amination or nucleophilic substitution. This compound is characterized by high purity and stability under controlled conditions, ensuring consistent performance in synthetic applications. Its versatility and well-defined reactivity profile make it suitable for research and industrial-scale processes.
1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol structure
2229339-08-4 structure
Product Name:1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol
CAS No:2229339-08-4
MF:C9H11ClN2O3
MW:230.648241281509
CID:6235506
PubChem ID:165711671
Update Time:2025-05-22

1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol
    • 2229339-08-4
    • EN300-1981021
    • Inchi: 1S/C9H11ClN2O3/c10-7-1-2-9(12(14)15)6(3-7)4-8(13)5-11/h1-3,8,13H,4-5,11H2
    • InChI Key: NFSHZHQADHSGSE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)CC(CN)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 230.0458199g/mol
  • Monoisotopic Mass: 230.0458199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 92.1Ų

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1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol Related Literature

Additional information on 1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol

Research Brief on 1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol (CAS: 2229339-08-4): Recent Advances and Applications

The compound 1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol (CAS: 2229339-08-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and applications in medicinal chemistry.

Recent studies have highlighted the efficient synthetic routes for 1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol, with particular emphasis on its role as a precursor for β-adrenergic receptor ligands. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel β-blockers, showcasing improved selectivity and reduced side effects compared to traditional analogs. The compound's unique structural features, including the chloro and nitro substituents on the phenyl ring, contribute to its enhanced binding affinity and metabolic stability.

In addition to its applications in cardiovascular therapeutics, emerging research has explored the compound's potential in central nervous system (CNS) drug development. A recent study published in ACS Chemical Neuroscience (2024) investigated derivatives of 1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol as potential dopamine receptor modulators, with promising results in preclinical models of Parkinson's disease. The compound's ability to cross the blood-brain barrier, coupled with its favorable pharmacokinetic profile, makes it an attractive scaffold for CNS-targeted therapeutics.

From a chemical biology perspective, researchers have utilized 1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol as a molecular probe to study protein-ligand interactions. Its fluorescent properties, attributed to the nitroaromatic moiety, have enabled real-time monitoring of binding events in various biochemical assays. A 2024 Nature Chemical Biology paper detailed its application in fragment-based drug discovery, where it served as a versatile building block for the development of protein kinase inhibitors.

The safety profile and toxicological aspects of 1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol have also been subjects of recent investigation. Regulatory studies conducted in 2023-2024 have established its acceptable toxicity thresholds for pharmaceutical applications, though researchers note the need for careful handling due to potential sensitization effects. These findings have important implications for its scale-up and industrial application in drug manufacturing processes.

Looking forward, the scientific community anticipates expanded applications of this compound in targeted drug delivery systems and as a key intermediate in the synthesis of novel antineoplastic agents. Ongoing clinical trials involving derivatives of 1-amino-3-(5-chloro-2-nitrophenyl)propan-2-ol are expected to yield important data in the coming years, potentially opening new avenues for therapeutic development in oncology and inflammatory diseases.

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